Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Researchers
Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical structure, properties, and applications of Nα-Benzyloxycarbonyl-L-lysine 4-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl), a critical reagent in biochemical and pharmaceutical research.
This technical guide provides a detailed overview of Z-Lys-ONp hydrochloride, a widely utilized lysine (B10760008) derivative. It serves as a crucial tool for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical characteristics, experimental applications, and relevant protocols.
Chemical Structure and Properties
Z-Lys-ONp hydrochloride is a protected amino acid derivative where the α-amino group of lysine is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is activated as a 4-nitrophenyl (ONp) ester. The ε-amino group of the lysine side chain is protonated as a hydrochloride salt. This specific combination of protecting and activating groups makes it a valuable reagent in peptide synthesis and as a chromogenic substrate for various enzymes.
Chemical Structure
The structure of Z-Lys-ONp hydrochloride is characterized by the L-lysine backbone with key functional modifications. The benzyloxycarbonyl group provides stability during coupling reactions and can be removed under specific conditions. The 4-nitrophenyl ester is an excellent leaving group, facilitating nucleophilic attack by an amino group during peptide bond formation.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Lys-ONp hydrochloride is presented in the table below, compiled from various sources.[1]
| Property | Value |
| CAS Number | 2179-15-9 |
| Molecular Formula | C₂₀H₂₃N₃O₆ · HCl |
| Molecular Weight | 437.87 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 146-152 °C |
| Solubility | Soluble in methanol (B129727) (50 mg/mL) |
| Optical Rotation | [α]²⁰/D −24±1°, c = 1% in DMF |
| Storage Temperature | -20°C |
Applications in Research and Development
Z-Lys-ONp hydrochloride finds its primary applications in two major areas: as a building block in solid-phase peptide synthesis (SPPS) and as a chromogenic substrate for the kinetic analysis of proteolytic enzymes.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Z-protected amino acids like Z-Lys-ONp hydrochloride can be utilized, although the Fmoc/tBu strategy is more common in modern synthesis.[2][3][4] The Z-group offers an alternative orthogonal protecting group strategy.[5] The activated 4-nitrophenyl ester allows for efficient coupling to the free N-terminus of a growing peptide chain attached to a solid support.
Enzymatic Assays
The 4-nitrophenyl ester linkage in Z-Lys-ONp hydrochloride makes it a valuable tool for studying enzymes that exhibit specificity for lysine residues, such as trypsin and other serine proteases.[6] Enzymatic cleavage of the ester bond releases 4-nitrophenol (B140041), a chromogenic compound that can be quantified spectrophotometrically at approximately 405 nm.[6][7] This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters like Kₘ and kₖₐₜ.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Z-Lys-ONp hydrochloride.
Synthesis of Z-Lys-ONp Hydrochloride
While commercially available, the synthesis of Z-Lys-ONp hydrochloride can be achieved through a multi-step process involving the protection of the α-amino group of lysine, followed by esterification of the carboxylic acid. A general synthetic approach is outlined below.
Logical Workflow for the Synthesis of Z-Lys-ONp Hydrochloride
Caption: Synthesis of Z-Lys-ONp hydrochloride.
Protocol:
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Protection of the α-amino group: L-lysine is reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium bicarbonate) to yield Nα-Z-L-lysine. The reaction is typically carried out in an aqueous/organic solvent mixture at a controlled temperature.
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Esterification: The resulting Nα-Z-L-lysine is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This forms the p-nitrophenyl ester.
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Purification and Salt Formation: The product, Z-Lys-ONp, is purified by crystallization or chromatography to remove byproducts like dicyclohexylurea (DCU). The hydrochloride salt is then formed by treating the purified product with hydrochloric acid.
Trypsin Activity Assay using Z-Lys-ONp Hydrochloride
This protocol describes a colorimetric assay to determine the kinetic parameters of trypsin using Z-Lys-ONp hydrochloride as a substrate. The rate of 4-nitrophenol release is monitored spectrophotometrically.[6][7][8]
Experimental Workflow for Trypsin Kinetic Assay
References
- 1. N-α-Z-L-lysine 4-nitrophenyl ester hydrochloride | 2179-15-9 | FL47292 [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. biosynth.com [biosynth.com]
- 6. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 胰蛋白酶(EC 3.4.21.4)的酶学测定方案 [sigmaaldrich.com]
